molecular formula C25H22ClN3O5 B11125306 N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11125306
M. Wt: 479.9 g/mol
InChI Key: TZXCJRYFJSBKNL-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenoxy group, and a tetrahydroquinoxalinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 4-chlorophenyl and 4-methoxyphenoxy precursors, followed by their coupling with the tetrahydroquinoxalinyl moiety under controlled conditions. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Quality control measures are essential to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further modified to enhance their properties and applications .

Scientific Research Applications

N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes .

Properties

Molecular Formula

C25H22ClN3O5

Molecular Weight

479.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C25H22ClN3O5/c1-33-18-10-12-19(13-11-18)34-15-24(31)29-21-5-3-2-4-20(21)28-25(32)22(29)14-23(30)27-17-8-6-16(26)7-9-17/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,32)

InChI Key

TZXCJRYFJSBKNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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